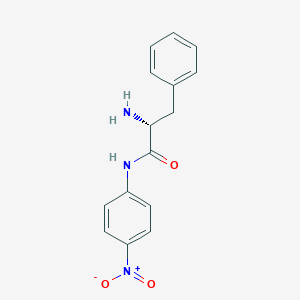

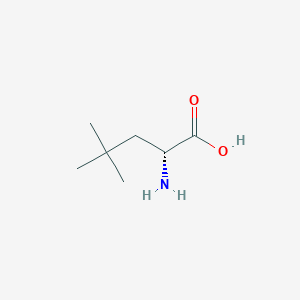

H-D-Glu(obzl)-obzl P-tosylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-D-Glu(obzl)-obzl P-tosylate is a synthetic compound that has been used in scientific research for many years. It is an important tool for studying biochemical and physiological processes, as well as for the synthesis of other compounds. It has a wide range of applications, from drug development to biochemistry.

科学的研究の応用

Chemical Modifications and Biological Activities

Biological Activities of Derivatized D-glucans

Chemical modifications of D-glucans, such as sulfonylation, carboxymethylation, phosphorylation, and acetylation, have been shown to enhance their solubility and potentially their biological activities, including antioxidation and anticoagulation. This research suggests that chemical derivatization can significantly impact the functionality of biochemical compounds, which may be applicable to understanding the applications of H-D-Glu(obzl)-obzl P-tosylate (Francini Yumi Kagimura et al., 2015).

Spectroscopic Analysis for Compound Characterization

Quantitative 1H NMR for Natural Products Analysis

The use of quantitative proton magnetic resonance spectroscopy (1H NMR) has been highlighted as a principal analytical method for determining the composition of natural products and complex biological matrices. This technique's sensitivity to task-related and pathology-relevant dynamic changes in compounds underscores its potential for characterizing compounds such as H-D-Glu(obzl)-obzl P-tosylate, especially regarding their structural and dynamic biochemical properties (G. Pauli et al., 2005).

Implications in Health and Disease

Glutathione Transferases in Detoxification

Glutathione transferases (GSTs) play a crucial role in detoxifying electrophilic compounds, including environmental pollutants and pharmaceutical agents, by conjugation with glutathione. The study of GSTs and their interaction with various substrates can provide insights into the metabolic pathways and potential detoxification roles of compounds like H-D-Glu(obzl)-obzl P-tosylate (J. Hayes et al., 2005).

特性

IUPAC Name |

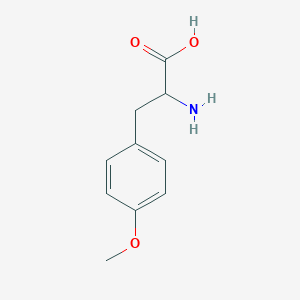

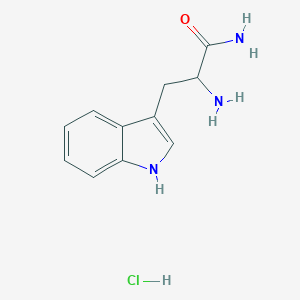

dibenzyl (2R)-2-aminopentanedioate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4.C7H8O3S/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17H,11-14,20H2;2-5H,1H3,(H,8,9,10)/t17-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZUAIVKRYGQRM-UNTBIKODSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648978 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl D-glutamate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Glu(obzl)-obzl P-tosylate | |

CAS RN |

19898-41-0 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl D-glutamate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。